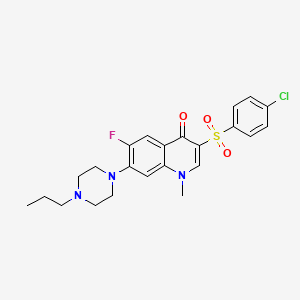![molecular formula C21H22N4O5S2 B2519736 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941884-73-7](/img/structure/B2519736.png)
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical entity that appears to be related to a class of compounds that involve substituted piperazine moieties. These compounds are of interest due to their potential applications in various fields, including analytical chemistry, electrochemical synthesis, and biological evaluation for antimicrobial activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include cyclo condensation and electrochemical oxidation. For instance, a sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography . Similarly, electrochemical syntheses of new arylthiobenzazoles were carried out by electrochemical oxidation of a related piperazin-1-yl)ethanone compound in the presence of nucleophiles . These methods suggest that the synthesis of the compound might also involve complex reactions that could include electrochemical steps or condensation reactions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is a common feature in many biologically active molecules. The presence of substituents like the ethylsulfonyl group and the nitrobenzothiazole moiety in the compound indicates that it could have interesting electronic properties and potential reactivity due to the presence of electron-withdrawing groups .
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine rings can be quite diverse. For example, the sulfonate reagent mentioned earlier can be removed after derivatization by acid treatment, indicating that the piperazine moiety can undergo reactions that allow for such cleavage . In electrochemical synthesis, piperazin-1-yl)ethanone compounds participate in Michael addition reactions, suggesting that the compound may also engage in similar nucleophilic addition reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone are not detailed in the provided papers, related compounds exhibit properties that are significant for their applications. For instance, the derivatization reagent has a fluorophore for sensitive detection and a tertiary amino function that can be removed, which could imply that the compound may also have detectable properties useful in analytical chemistry . The electrochemical behavior of similar compounds suggests that the compound may have redox-active properties that could be exploited in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Anti-HIV Applications
One notable application of compounds structurally related to the given chemical involves anti-HIV activities. Derivatives synthesized from related compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activity, showcasing potential as non-nucleoside reverse transcriptase inhibitors in MT-4 cells (Al-Masoudi et al., 2007).
Synthesis and Characterization
The compound's related derivatives have been synthesized and characterized, highlighting the significance of eco-friendly synthesis methods. One study illustrated an efficient, eco-friendly microwave-assisted synthesis of a compound through click cyclocondensation, providing insights into green chemistry applications and the structural characterization of these compounds (Said et al., 2020).
Electrochemical Synthesis
Electrochemical synthesis based on the oxidation of related compounds has been explored, showcasing the synthesis of new arylthiobenzazoles. This research provides valuable insights into the electrochemical behavior of these compounds and their potential applications in various chemical synthesis processes (Amani & Nematollahi, 2012).
Antimicrobial Activity
Several derivatives structurally similar to the given compound have been synthesized and evaluated for their antimicrobial activity. This research area explores the potential of these compounds to act against various bacteria and fungi, contributing to the field of antimicrobial drug development (Patel et al., 2011).
Anti-Inflammatory and Antiproliferative Activities
Compounds with structural similarities have been studied for their anti-inflammatory and antiproliferative activities. These studies provide insights into the therapeutic potential of these compounds, paving the way for the development of new drugs for treating various inflammatory conditions and cancers (Ahmed et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-2-32(29,30)17-6-3-15(4-7-17)13-20(26)23-9-11-24(12-10-23)21-22-18-8-5-16(25(27)28)14-19(18)31-21/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFGQFIAOHFEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

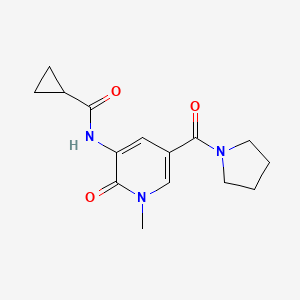
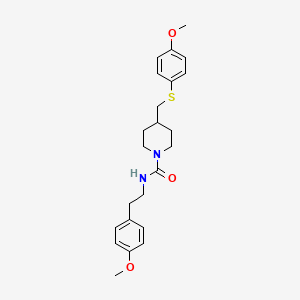
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)
![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2519662.png)
![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)
![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)
![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)
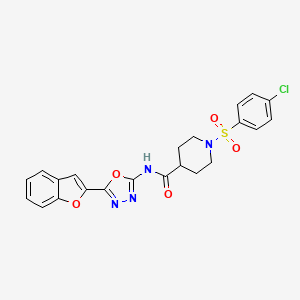
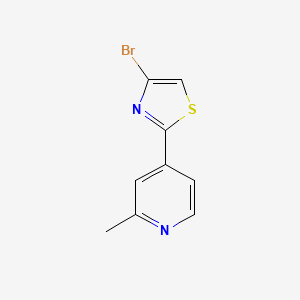
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)
